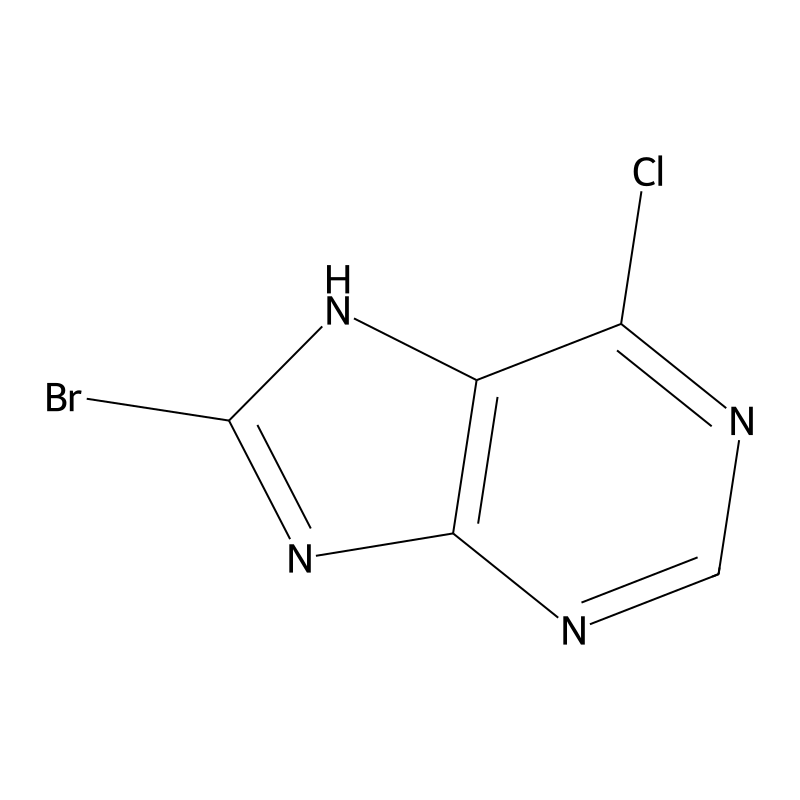

8-bromo-6-chloro-9H-purine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential as an anti-cancer agent:

Studies have investigated the potential of 8-bromo-6-chloro-9H-purine as an anti-cancer agent due to its ability to inhibit DNA replication and cell proliferation. One study found that the compound exhibited cytotoxic (cell-killing) effects against various cancer cell lines, including leukemia and melanoma []. However, further research is needed to determine its efficacy and safety in vivo (in living organisms).

Use in medicinal chemistry:

8-bromo-6-chloro-9H-purine can serve as a building block for the synthesis of more complex molecules with potential therapeutic applications. Its reactive sites allow for further modifications to create new compounds with diverse functionalities [].

8-Bromo-6-chloro-9H-purine is a synthetic compound classified under the purine family of heterocyclic organic compounds. Its chemical formula is , and it has a molecular weight of 233.46 g/mol. The compound features a bromine atom at the 8-position and a chlorine atom at the 6-position of the purine ring, contributing to its unique reactivity and biological properties. The structure can be represented by the SMILES notation: ClC1=C2N=C(Br)NC2=NC=N1 .

The chemical reactivity of 8-bromo-6-chloro-9H-purine is primarily influenced by the presence of halogen substituents, which can undergo various nucleophilic substitutions and electrophilic reactions.

- Halogen Exchange: The bromine atom can be replaced through nucleophilic substitution reactions, such as with cesium fluoride, leading to the formation of C8-fluorinated derivatives .

- Metalation: The compound can be metalated at the 8-position using organometallic reagents, allowing for further functionalization .

- Chlorination: Electrophilic chlorination methods can introduce additional chlorine atoms into the purine structure, enhancing its reactivity .

8-Bromo-6-chloro-9H-purine exhibits significant biological activity, particularly in the context of enzyme modulation and potential therapeutic applications. It has been studied for its effects on various biological pathways, including:

- Antileukemic Activity: The compound has shown promise in redesigning antileukemic drugs by modifying existing purine structures to enhance efficacy while reducing toxicity .

- Enzyme Inhibition: It interacts with specific enzymes, potentially serving as an inhibitor or modulator in biochemical pathways .

Several synthetic routes have been developed for the preparation of 8-bromo-6-chloro-9H-purine:

- Lithiation and Halogenation: A common method involves lithiation of a suitable precursor followed by treatment with halogenating agents to introduce bromine and chlorine at the desired positions .

- Suzuki Coupling Reactions: This method utilizes palladium-catalyzed coupling reactions to attach aryl groups at the C8 position, providing access to a variety of substituted derivatives .

- Electrophilic Substitution: Direct electrophilic substitution reactions can introduce halogens onto the purine ring under controlled conditions .

8-Bromo-6-chloro-9H-purine has several applications in research and potential therapeutic contexts:

- Drug Development: It serves as a scaffold for developing new pharmaceuticals targeting various diseases, including cancer.

- Biochemical Research: The compound is utilized in studies investigating enzyme mechanisms and cellular signaling pathways due to its ability to modulate enzyme activity .

Interaction studies have highlighted the compound's role in biochemical pathways:

- Enzyme Modulation: Research indicates that 8-bromo-6-chloro-9H-purine can influence enzyme kinetics, potentially serving as a tool for studying enzyme function in vitro.

- Binding Affinity Studies: Investigations into its binding affinity with specific biological targets have been conducted to assess its potential as a therapeutic agent .

Several compounds share structural similarities with 8-bromo-6-chloro-9H-purine, each exhibiting unique properties:

| Compound Name | Structure Highlights | Unique Properties |

|---|---|---|

| 6-Chloro-9H-purine | Chlorine at C6 | Known for its antimetabolite properties in cancer therapy. |

| 8-Bromo-9H-purine | Bromine at C8 | Exhibits different reactivity patterns compared to chlorinated derivatives. |

| 2-Amino-6-chloropurine | Amino group at C2 | Enhanced solubility and bioavailability in biological systems. |

| 8-Iodo-6-chloropurine | Iodine instead of bromine at C8 | Increased reactivity towards nucleophiles due to iodine's larger size. |

The presence of different halogens (bromine vs. chlorine vs. iodine) significantly affects their chemical behavior and biological interactions, making each compound distinct in its applications and effects.